molecular formula C8H9BrO2 B032327 1-Bromo-3,5-dimethoxybenzene CAS No. 20469-65-2

1-Bromo-3,5-dimethoxybenzene

Cat. No. B032327
CAS RN: 20469-65-2
M. Wt: 217.06 g/mol
InChI Key: KRWRFIMBWRVMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3,5-dimethoxybenzene (BDMB) is an aromatic compound with a wide range of applications in the chemical, pharmaceutical, and biotechnological industries. It is widely used as an intermediate in the synthesis of organic compounds, as well as in the preparation of drugs and other products. Due to its unique properties, BDMB has been studied extensively in the past few decades, and its use has been increasing in recent times.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Bromination and Sulfur-Functionalized Quinones : 1-Bromo-3,5-dimethoxybenzene is involved in the synthesis of sulfur-containing quinone derivatives. This process includes regioselective bromination and transformation of dimethylbenzene under various conditions (Aitken et al., 2016).

  • Cross-Coupling Reactions : It is used in Suzuki and Stille cross-coupling reactions to produce substituted resorcinol derivatives. These derivatives are synthesized from inexpensive reagents, showcasing the chemical versatility of this compound (Dol et al., 1998).

Pharmacokinetics and Drug Development

  • Synthesis for Pharmacokinetic Evaluation : The compound is used in synthesizing derivatives for in vivo pharmacokinetic and pharmacodynamic evaluations, indicating its utility in drug development processes (Wang et al., 1993).

  • Anti-Cancer Drug Research : It plays a role in the creation of titanocenes, which have shown potential as anti-cancer drugs. The process involves reacting this compound with other reagents to yield titanocenes with notable cytotoxicity against cancer cells (Pampillón et al., 2006).

Materials Science

  • Electrosynthesis in Polymerization : this compound derivatives are used in the electrosynthesis of polymers, like poly(1,3-dimethoxybenzene), which have unique structural and electrical properties (Martínez et al., 1998).

  • Catholyte Materials for Batteries : Derivatives of 1,4-dimethoxybenzene, which can be synthesized from compounds like this compound, are explored as catholyte materials in non-aqueous redox flow batteries. This research emphasizes its potential in advanced energy storage applications (Zhang et al., 2017).

Safety and Hazards

1-Bromo-3,5-dimethoxybenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that this compound can be used to synthesize bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium(IV)dichloride, which can be used as an anti-cancer drug . This suggests that 1-Bromo-3,5-dimethoxybenzene may interact with enzymes, proteins, and other biomolecules in the context of biochemical reactions.

Molecular Mechanism

It is known that the compound can participate in cross-coupling reactions , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name

1-bromo-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWRFIMBWRVMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348631
Record name 1-bromo-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20469-65-2
Record name 1-bromo-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3,5-Dimethoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3,5-dimethoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3,5-dimethoxybenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-3,5-dimethoxybenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-3,5-dimethoxybenzene
Reactant of Route 5
1-Bromo-3,5-dimethoxybenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-3,5-dimethoxybenzene

Q & A

Q1: What is the role of 1-bromo-3,5-dimethoxybenzene in the synthesis of decarboxyaltenusin?

A1: this compound serves as a crucial starting material in the total synthesis of decarboxyaltenusin. It undergoes a palladium-catalyzed Suzuki coupling reaction with an aromatic boronate derived from 4-methylcatechol. [] This key reaction forms the biphenyl backbone of decarboxyaltenusin, demonstrating the compound's utility in constructing complex natural products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.